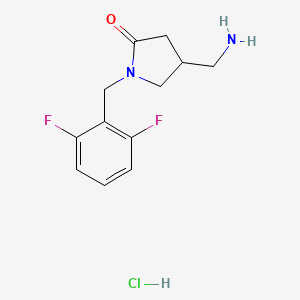

4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride

CAS No.: 1177296-22-8

Cat. No.: VC3103113

Molecular Formula: C12H15ClF2N2O

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177296-22-8 |

|---|---|

| Molecular Formula | C12H15ClF2N2O |

| Molecular Weight | 276.71 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C12H14F2N2O.ClH/c13-10-2-1-3-11(14)9(10)7-16-6-8(5-15)4-12(16)17;/h1-3,8H,4-7,15H2;1H |

| Standard InChI Key | DESWGAODBYCKQQ-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)CC2=C(C=CC=C2F)F)CN.Cl |

| Canonical SMILES | C1C(CN(C1=O)CC2=C(C=CC=C2F)F)CN.Cl |

Introduction

4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride is a research compound of significant interest in medicinal chemistry. It features a pyrrolidinone core substituted with a difluorobenzyl group and an aminomethyl moiety, which may influence its interaction with biological targets. This compound is primarily explored for its potential as a therapeutic agent due to its structural features that suggest possible interactions with various biological targets.

Biological Activity

The biological activity of 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride can be attributed to its structural features. Preliminary studies suggest several potential mechanisms:

-

Inhibition of Enzymatic Pathways: It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.

-

Receptor Modulation: It could modulate receptors associated with neurotransmission and cell signaling, potentially impacting neurological conditions.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Preliminary data indicate:

-

Absorption: Rapid absorption post oral administration.

-

Distribution: High tissue distribution with a preference for brain and tumor tissues.

-

Metabolism: Primarily metabolized by liver enzymes; potential for drug-drug interactions.

-

Excretion: Renal excretion as metabolites.

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Targeting Neurological Disorders

Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects. Research into its efficacy against conditions such as Alzheimer's disease and Parkinson's disease is ongoing.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of other bioactive molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced biological activity.

| Compound Derivative | Purpose |

|---|---|

| Derivative A | Anticancer activity |

| Derivative B | Antimicrobial properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume